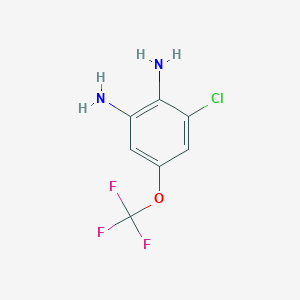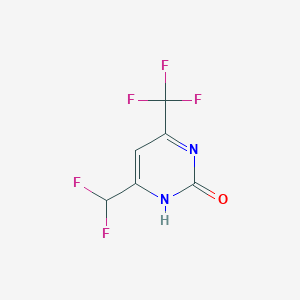
5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate: is a chemical compound with the molecular formula C8H7F4NO3S and a molecular weight of 273.2 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group on a phenyl ring, along with a trifluoromethanesulphonate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate typically involves the reaction of 5-Amino-4-fluoro-2-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The trifluoromethanesulphonate group can be reduced under specific conditions to form sulfonamide derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or nitric acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Reactions: Alkylated, acylated, or sulfonylated derivatives.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Sulfonamide derivatives.
Scientific Research Applications
Chemistry: 5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate is used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals. Its fluorinated structure imparts unique properties to the molecules, enhancing their biological activity and stability .
Medicine: In medicinal chemistry, the compound is used to develop new drugs with improved pharmacokinetic properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of the drugs .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the electronics and polymer industries .
Mechanism of Action
The mechanism of action of 5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate involves its interaction with specific molecular targets. The trifluoromethanesulphonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The amino and fluorine groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- 5-Bromo-2-fluoro-4-methylphenyl trifluoromethanesulphonate
- 4-Fluoro-5-iodo-2-methylphenyl trifluoromethanesulphonate
- 4-Fluoro-2-(trifluoromethyl)aniline
Comparison: Compared to similar compounds, 5-Amino-4-fluoro-2-methylphenyl trifluoromethanesulphonate is unique due to the presence of an amino group, which enhances its reactivity in nucleophilic substitution reactions. The fluorine atom and trifluoromethanesulphonate group impart unique electronic properties, making it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C8H7F4NO3S |
|---|---|
Molecular Weight |
273.21 g/mol |
IUPAC Name |
(5-amino-4-fluoro-2-methylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H7F4NO3S/c1-4-2-5(9)6(13)3-7(4)16-17(14,15)8(10,11)12/h2-3H,13H2,1H3 |
InChI Key |
LNFDYABOFBDTDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



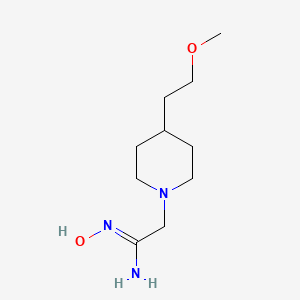

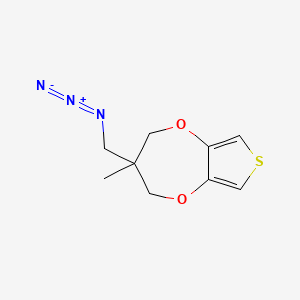
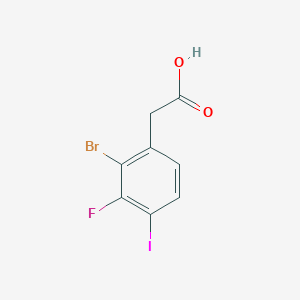
![N-[4-[2-(2,4-Diamino-7-pteridinyl)ethyl]benzoyl]-L-glutamic Acid](/img/structure/B13431126.png)
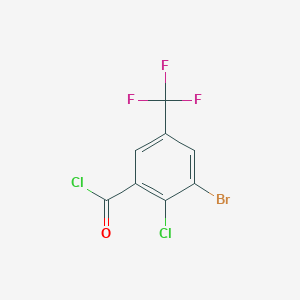
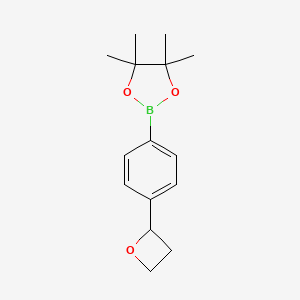
![rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis](/img/structure/B13431137.png)
![1-[(2-Imino-3-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13431149.png)

